molecular formula C21H35ClN2O3 B13739417 Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride CAS No. 105383-99-1

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride

Cat. No.: B13739417
CAS No.: 105383-99-1
M. Wt: 399.0 g/mol
InChI Key: JDEHZUUUFUZSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C21H35ClN2O3 . This compound is known for its unique structure, which includes a carbamic acid ester linked to a piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride involves several steps. The primary synthetic route includes the reaction of 2-(heptyloxy)phenol with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 1-ethyl-4-piperidinol under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or piperidine moieties, using reagents like sodium hydroxide or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride can be compared with similar compounds such as:

  • Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
  • Carbamic acid, (2-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride

These compounds share similar structures but differ in the length of the alkoxy chain, which can influence their chemical properties and applications .

Properties

CAS No.

105383-99-1

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

(1-ethylpiperidin-1-ium-4-yl) N-(2-heptoxyphenyl)carbamate;chloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-3-5-6-7-10-17-25-20-12-9-8-11-19(20)22-21(24)26-18-13-15-23(4-2)16-14-18;/h8-9,11-12,18H,3-7,10,13-17H2,1-2H3,(H,22,24);1H

InChI Key

JDEHZUUUFUZSFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.